molecular formula C14H7Cl2N5O B15283827 3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide

3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide

Cat. No.: B15283827
M. Wt: 332.1 g/mol
InChI Key: FTCRCBFAPGJQJR-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a dichlorophenyl group and a triazolo-benzotriazine core. The presence of these functional groups imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the dichlorophenyl group. The final step involves the oxidation of the triazole ring to form the 5-oxide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 5-oxide group back to the parent triazole.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, dipole interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Voriconazole: A triazole used as an antifungal agent.

    Trazodone: A triazole-containing antidepressant.

Uniqueness

3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide is unique due to its specific structural features, such as the dichlorophenyl group and the triazolo-benzotriazine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H7Cl2N5O

Molecular Weight

332.1 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-oxidotriazolo[5,1-c][1,2,4]benzotriazin-5-ium

InChI

InChI=1S/C14H7Cl2N5O/c15-8-4-3-5-9(16)12(8)13-14-18-21(22)11-7-2-1-6-10(11)20(14)19-17-13/h1-7H

InChI Key

FTCRCBFAPGJQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=N3)C4=C(C=CC=C4Cl)Cl)N=[N+]2[O-]

Origin of Product

United States

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